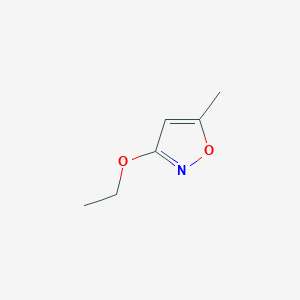![molecular formula C8H15N3O B172336 [2-(Piperazin-1-yl)ethoxy]acetonitrile CAS No. 197968-59-5](/img/structure/B172336.png)
[2-(Piperazin-1-yl)ethoxy]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Piperazin-1-yl)ethoxy]acetonitrile, also known as PEAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. The purpose of
Mécanisme D'action
The exact mechanism of action of [2-(Piperazin-1-yl)ethoxy]acetonitrile is not well understood. However, it is believed that this compound acts as a precursor to various bioactive molecules that exert their pharmacological effects through the modulation of neurotransmitter systems in the brain.
Effets Biochimiques Et Physiologiques
[2-(Piperazin-1-yl)ethoxy]acetonitrile has been shown to exhibit moderate toxicity in vitro and in vivo. However, the exact biochemical and physiological effects of this compound are not well characterized.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of [2-(Piperazin-1-yl)ethoxy]acetonitrile is relatively straightforward and can be performed using readily available reagents. Moreover, this compound can be used as a versatile intermediate in the synthesis of various bioactive molecules. However, the moderate toxicity of [2-(Piperazin-1-yl)ethoxy]acetonitrile may limit its use in certain lab experiments.
Orientations Futures
There are several future directions for the use of [2-(Piperazin-1-yl)ethoxy]acetonitrile in scientific research. For instance, this compound can be used as a precursor in the synthesis of novel antipsychotic and antidepressant drugs. Moreover, [2-(Piperazin-1-yl)ethoxy]acetonitrile can be used as a building block in the synthesis of various agrochemicals and biologically active natural products. Additionally, the toxicity of [2-(Piperazin-1-yl)ethoxy]acetonitrile can be further studied to better understand its potential applications in medicinal chemistry.
Conclusion:
In conclusion, [2-(Piperazin-1-yl)ethoxy]acetonitrile is a key intermediate in the synthesis of various bioactive molecules with potential applications in medicinal chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [2-(Piperazin-1-yl)ethoxy]acetonitrile have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in medicinal chemistry.
Méthodes De Synthèse
The synthesis of [2-(Piperazin-1-yl)ethoxy]acetonitrile involves the reaction of 2-bromoethanol with piperazine in the presence of potassium carbonate. This reaction results in the formation of 2-(Piperazin-1-yl)ethanol, which is then treated with acetic anhydride to form the corresponding acetate. Finally, the acetate is reacted with acetonitrile in the presence of potassium carbonate to yield [2-(Piperazin-1-yl)ethoxy]acetonitrile.
Applications De Recherche Scientifique
[2-(Piperazin-1-yl)ethoxy]acetonitrile has been extensively used in the synthesis of various bioactive molecules, including antipsychotics, antidepressants, and antihistamines. For instance, this compound has been used as an intermediate in the synthesis of olanzapine, a widely used antipsychotic drug. Moreover, [2-(Piperazin-1-yl)ethoxy]acetonitrile has been used in the synthesis of various histamine H1 receptor antagonists, which have potential applications in the treatment of allergies and inflammatory disorders.
Propriétés
Numéro CAS |
197968-59-5 |
|---|---|
Nom du produit |
[2-(Piperazin-1-yl)ethoxy]acetonitrile |
Formule moléculaire |
C8H15N3O |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
2-(2-piperazin-1-ylethoxy)acetonitrile |
InChI |
InChI=1S/C8H15N3O/c9-1-7-12-8-6-11-4-2-10-3-5-11/h10H,2-8H2 |
Clé InChI |
BOYYEFKLRCHMJF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCC#N |
SMILES canonique |
C1CN(CCN1)CCOCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)
